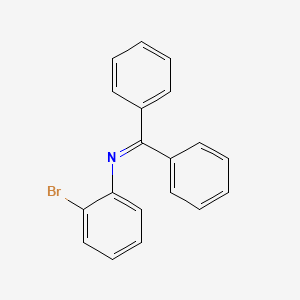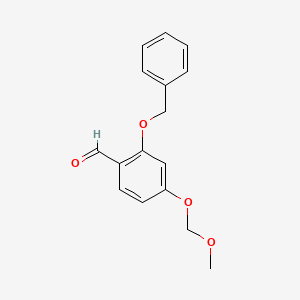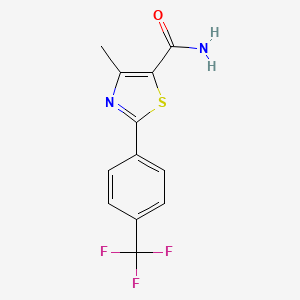![molecular formula C10H3F9N2O4 B6320054 2,2,2-Trifluoro-N-[2-nitro-4-(trifluoromethoxy)-5-(trifluoromethyl)phenyl]acetamide CAS No. 409114-45-0](/img/structure/B6320054.png)
2,2,2-Trifluoro-N-[2-nitro-4-(trifluoromethoxy)-5-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-N-[2-nitro-4-(trifluoromethoxy)-5-(trifluoromethyl)phenyl]acetamide is a fluorinated organic compound with unique structural attributes. The trifluoromethyl groups provide significant chemical stability and influence its reactivity, making this compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2,2,2-Trifluoro-N-[2-nitro-4-(trifluoromethoxy)-5-(trifluoromethyl)phenyl]acetamide typically involves a multistep synthesis starting from trifluoromethyl-substituted benzene derivatives. The key steps include nitration, trifluoromethoxylation, and amide formation. The reaction conditions generally require the use of strong acids for nitration, specialized reagents for trifluoromethoxylation, and controlled temperature environments to ensure desired product yields.
Industrial Production Methods
On an industrial scale, production would involve optimized processes to handle reagents in large quantities while maintaining safety and efficiency. Automated systems and continuous flow techniques might be employed to enhance the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoro-N-[2-nitro-4-(trifluoromethoxy)-5-(trifluoromethyl)phenyl]acetamide can undergo a variety of reactions:
Reduction: The nitro group can be reduced to an amine using agents like hydrogen with catalysts (Pd/C) or hydrazine.
Substitution: The trifluoromethoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions under specific conditions.
Coupling Reactions: It may engage in Suzuki or Heck coupling reactions given appropriate conditions and catalysts.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C), hydrazine.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Coupling: Palladium catalysts, aryl halides, and base.
Major Products
Reduction Products: Amines
Substitution Products: Various substituted derivatives depending on the nucleophile.
Coupling Products: Biaryl compounds.
Applications De Recherche Scientifique
2,2,2-Trifluoro-N-[2-nitro-4-(trifluoromethoxy)-5-(trifluoromethyl)phenyl]acetamide finds applications across several domains:
Chemistry: As a building block for the synthesis of more complex fluorinated molecules.
Biology: Investigated for potential biochemical activity due to its nitro and trifluoromethoxy functionalities.
Medicine: Potential use in drug design owing to the stability imparted by the trifluoromethyl groups, which may affect bioavailability and metabolic resistance.
Industry: Utilized in the manufacture of specialty chemicals and advanced materials.
Mécanisme D'action
The compound’s mechanism of action is often related to its ability to participate in electron-withdrawing processes due to the presence of trifluoromethyl groups. This property can influence molecular interactions at target sites. In biological systems, it may interact with enzymes or receptors, modulating their activity through these electron effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoro-N-[2-nitro-4-(trifluoromethoxy)phenyl]acetamide
2,2,2-Trifluoro-N-[4-(trifluoromethyl)phenyl]acetamide
2-Nitro-4-(trifluoromethoxy)benzamide
Comparison
Uniqueness: The combined presence of nitro, trifluoromethoxy, and trifluoromethyl groups in 2,2,2-Trifluoro-N-[2-nitro-4-(trifluoromethoxy)-5-(trifluoromethyl)phenyl]acetamide imparts distinct reactivity and properties not found in the listed similar compounds
Crafting detailed articles on complex compounds like this always revs my engines! What's next on your list?
Propriétés
IUPAC Name |
2,2,2-trifluoro-N-[2-nitro-4-(trifluoromethoxy)-5-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3F9N2O4/c11-8(12,13)3-1-4(20-7(22)9(14,15)16)5(21(23)24)2-6(3)25-10(17,18)19/h1-2H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMFWYCEILUASN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1NC(=O)C(F)(F)F)[N+](=O)[O-])OC(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3F9N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














